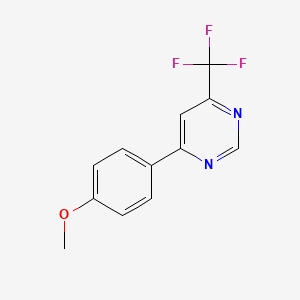
(Trifluoromethylthio)copper(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trifluoromethylthio)copper(I) is a compound that has garnered significant interest in the field of organofluorine chemistry. The trifluoromethylthio group (SCF₃) is known for its strong electron-withdrawing properties, which can significantly alter the chemical and physical properties of molecules. This compound is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science due to its ability to introduce the SCF₃ group into organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (Trifluoromethylthio)copper(I) typically involves the reaction of copper(I) salts with trifluoromethylthiolating agents. One common method is the reaction of copper(I) iodide with trifluoromethylthiolating reagents such as trifluoromethylthiolating agents like (phen)CuSCF₃ or (bpy)CuSCF₃ . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of (Trifluoromethylthio)copper(I) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Trifluoromethylthio)copper(I) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the SCF₃ group is transferred to an organic substrate.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Common reagents used in reactions with (Trifluoromethylthio)copper(I) include diazonium salts, aryl halides, and other electrophilic substrates. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the transfer of the SCF₃ group .
Major Products
The major products formed from these reactions are typically trifluoromethylthiolated organic compounds, which have enhanced stability, lipophilicity, and metabolic properties .
Applications De Recherche Scientifique
(Trifluoromethylthio)copper(I) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (Trifluoromethylthio)copper(I) exerts its effects involves the transfer of the SCF₃ group to an organic substrate. This process typically involves the formation of a copper(I) complex with the substrate, followed by the transfer of the SCF₃ group through a nucleophilic substitution or radical mechanism . The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Trifluoromethyl)copper(I): Similar to (Trifluoromethylthio)copper(I), this compound is used for introducing the CF₃ group into organic molecules.
(Difluoromethylthio)copper(I): This compound introduces the SCF₂H group, which has different electronic and steric properties compared to the SCF₃ group.
Uniqueness
(Trifluoromethylthio)copper(I) is unique due to the strong electron-withdrawing properties of the SCF₃ group, which can significantly alter the reactivity and properties of the resulting compounds. This makes it particularly valuable in the synthesis of molecules with enhanced stability and bioavailability .
Propriétés
Formule moléculaire |
CCuF3S |
|---|---|
Poids moléculaire |
164.62 g/mol |
Nom IUPAC |
copper(1+);trifluoromethanethiolate |
InChI |
InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1 |
Clé InChI |
BCCLDZVXWYCMMP-UHFFFAOYSA-M |
SMILES canonique |
C(F)(F)(F)[S-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


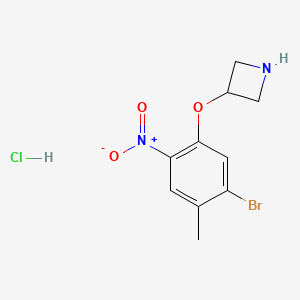
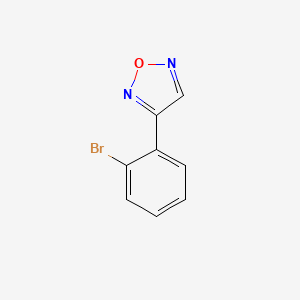
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)

![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
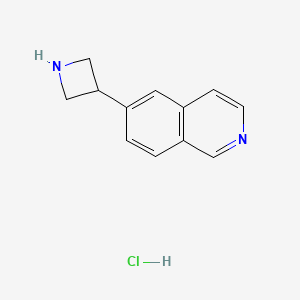
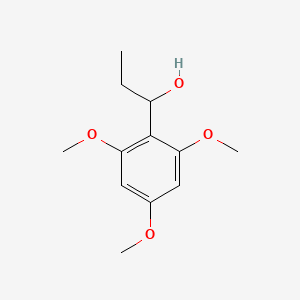
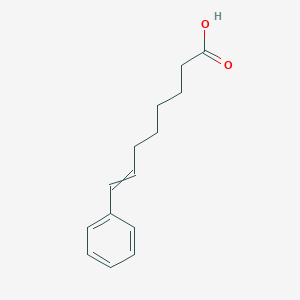
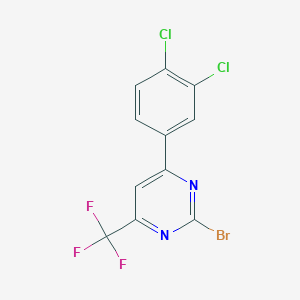
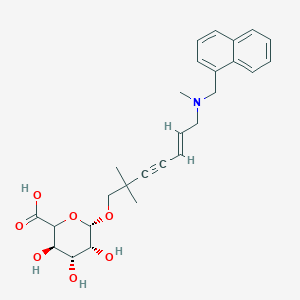
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)

